4-Chloro-1H-benzo[d]imidazol-5-ol - 124841-30-1

4-Chloro-1H-benzo[d]imidazol-5-ol

Catalog Number: EVT-350963
CAS Number: 124841-30-1
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For example, in the synthesis of MK-3903, a potent and selective activator of AMP-activated protein kinase (AMPK), the 4-chloro-1H-benzo[d]imidazol-5-yl moiety was introduced through a multi-step process starting from 4-chloro-1,2-phenylenediamine. [ [] ]

Molecular Structure Analysis

While the provided articles do not offer specific data or analyses of the molecular structure of 4-Chloro-1H-benzo[d]imidazol-5-ol itself, they do provide insights into the structures of related benzimidazole derivatives. X-ray crystallography data for some of these derivatives reveals the spatial arrangement of atoms and the overall geometry of the molecule, providing valuable information about the molecule's three-dimensional structure and potential interactions with other molecules. [ [], [], [], [] ]

Mechanism of Action

Imidazole derivatives exhibit their biological activities through different mechanisms depending on their structural features and the presence of functional groups. For instance, some imidazole compounds have been identified as potential I1 imidazoline receptor agonists, which play a significant role in the treatment of hypertension by modulating the sympathetic nervous system2. Additionally

Physical and Chemical Properties Analysis

For instance, melting point data is reported for several 4-chloro-1H-benzo[d]imidazol-5-yl containing compounds. [ [], [], [] ] In silico ADMET property predictions for some derivatives provide information about their absorption, distribution, metabolism, excretion, and toxicity profiles, which are crucial for assessing their potential as drug candidates. [ [] ]

Applications
  • AMPK activator: MK-3903, a 4-chloro-1H-benzo[d]imidazol-5-yl derivative, is a potent and selective AMPK activator with potential applications for the treatment of type 2 diabetes mellitus (T2DM) by improving lipid metabolism and insulin sensitization. [ [] ]
  • Anticancer agents: Several 4-chloro-1H-benzo[d]imidazol-5-yl derivatives exhibit antiproliferative activity against various cancer cell lines, including colon, breast, and cervical cancer cells. [ [], [], [], [] ] These compounds hold promise as potential leads for the development of new anticancer drugs.
  • Antimicrobial agents: Various benzimidazole derivatives, including those with the 4-chloro-1H-benzo[d]imidazol-5-yl moiety, possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. [ [], [] ] These compounds could be further explored as potential leads for the development of novel antimicrobial drugs.
  • Anthelmintic agents: Some 4-chloro-1H-benzo[d]imidazol-5-yl derivatives display anthelmintic activity against earthworm species, suggesting their potential as leads for the development of new anthelmintic drugs for the treatment of parasitic worm infections. [ [] ]

6-Chloro-5-fluoro-2-methyl-1H-benzimidazole

  • Compound Description: This compound serves as a synthetic intermediate in the preparation of novel trisubstituted fluorinated benzimidazole derivatives, which were evaluated for their physicochemical, ADME, pharmacokinetic properties, and biological activity, including antibacterial and anti-inflammatory effects.

(E)-6-Chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole

  • Compound Description: This compound is part of a series of fluorinated benzimidazole derivatives synthesized and evaluated for their physicochemical, ADME, pharmacokinetic properties, and biological activity, including antibacterial and anti-inflammatory effects.

5-Fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine

  • Compound Description: This compound represents another example of a fluorinated benzimidazole derivative investigated for its physicochemical, ADME, pharmacokinetic properties, and biological activities, including antibacterial and anti-inflammatory effects.

5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid (MK-3903)

  • Compound Description: MK-3903 represents a potent and selective benzimidazole-based direct AMP-activated protein kinase (AMPK) activator. This compound demonstrated promising results in preclinical studies, showing robust target engagement in mouse liver following oral dosing, leading to improvements in lipid metabolism and insulin sensitization.

2-(((6-Chloro-1H-benzo[d]imidazol-2-yl)methyl)amino)aceticacid (Cl-BIGH)

  • Compound Description: Cl-BIGH is a tridentate ligand used to synthesize mixed ligand Copper(II) complexes. These complexes demonstrated DNA-binding and cleavage abilities, antibacterial activity, and in vitro cytotoxicity.

2-(1-(1H-benzo(d)imidazol-2-yl)ethylthio)-6-methylpyrimidin-4-ol

  • Compound Description: This compound was synthesized and characterized as part of a study exploring the synthesis of potentially pharmacologically interesting molecules.

N-(2-Aminophenyl)-2-hydroxy-5-methylbenzimidoyl Cyanide

  • Compound Description: This compound is a key intermediate in the synthesis of various benzimidazole and quinoxaline derivatives. It can cyclize under acidic conditions to yield 2-methylbenzofuro[2,3-b]quinoxaline, 2-(1H-benzo[d]imidazol-2-yl)-4-methylphenol, or 2-(3-aminoquinoxalin-2-yl)-4-methylphenol, depending on reaction conditions.

Properties

CAS Number

124841-30-1

Product Name

4-Chloro-1H-benzo[d]imidazol-5-ol

IUPAC Name

4-chloro-1H-benzimidazol-5-ol

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C7H5ClN2O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,(H,9,10)

InChI Key

PFMZEDSHSHUKKF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC=N2)Cl)O

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.